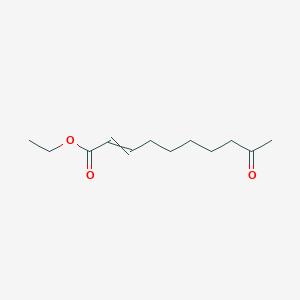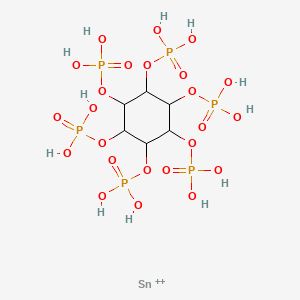
Stannous phytate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions: Stannous phytate can be synthesized by reacting stannous chloride (SnCl_2) with sodium phytate in an aqueous medium. The reaction typically occurs under mild conditions, with the pH adjusted to neutral using a buffer solution. The resulting this compound precipitate is then filtered, washed, and dried.
Industrial Production Methods: Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the controlled addition of stannous chloride to a solution of sodium phytate, followed by precipitation, filtration, and drying. The purity and yield of the product are optimized through careful control of reaction parameters such as temperature, pH, and concentration of reactants.
化学反応の分析
Types of Reactions: Stannous phytate undergoes various chemical reactions, including:
Oxidation: Stannous ions (Sn^2+) can be oxidized to stannic ions (Sn^4+) under certain conditions.
Reduction: this compound can act as a reducing agent in some chemical reactions.
Substitution: The phytate ligand can be substituted by other ligands in coordination chemistry.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H_2O_2) and nitric acid (HNO_3).
Reduction: Reducing agents such as sodium borohydride (NaBH_4) can be used.
Substitution: Ligand exchange reactions can be carried out using various ligands under controlled pH and temperature conditions.
Major Products Formed:
Oxidation: Stannic phytate or other stannic compounds.
Reduction: Reduced forms of the reactants involved.
Substitution: New coordination complexes with different ligands.
科学的研究の応用
Chemistry:
Catalysis: Stannous phytate can act as a catalyst in certain chemical reactions, enhancing reaction rates and selectivity.
Biology:
Nutrient Bioavailability: Phytate is known to chelate essential minerals, reducing their bioavailability. This compound can be used to study the effects of phytate on mineral absorption in biological systems.
Medicine:
Radiopharmaceuticals: this compound labeled with technetium-99m (99mTc) is used as a radiopharmaceutical for imaging lymph nodes in cancer diagnostics
Industry:
Food Additives: this compound can be used as a food additive to enhance the nutritional value of food products by reducing the anti-nutritional effects of phytate.
作用機序
The mechanism of action of stannous phytate involves its interaction with various molecular targets and pathways:
Molecular Targets:
Phytate Binding: Stannous ions bind to the phosphate groups of phytate, forming a stable complex.
Metal Chelation: this compound can chelate other metal ions, affecting their bioavailability and reactivity.
Pathways Involved:
Enzymatic Hydrolysis: Phytase enzymes can hydrolyze the phytate component of this compound, releasing inorganic phosphate and other products.
Redox Reactions: Stannous ions can participate in redox reactions, influencing the oxidative state of other molecules.
類似化合物との比較
Stannous Chloride (SnCl_2): A common reducing agent and precursor for stannous phytate synthesis.
Sodium Phytate: The sodium salt of phytic acid, used as a starting material for this compound synthesis.
Technetium-99m Phytate: A radiopharmaceutical used for imaging, similar to this compound labeled with technetium-99m.
Uniqueness:
Radiopharmaceutical Applications: this compound’s ability to be labeled with technetium-99m for use in medical imaging sets it apart from other stannous compounds.
Nutrient Bioavailability Studies: Its role in studying the effects of phytate on mineral absorption is unique compared to other phytate compounds.
特性
CAS番号 |
56083-79-5 |
|---|---|
分子式 |
C6H18O24P6Sn+2 |
分子量 |
778.75 g/mol |
IUPAC名 |
(2,3,4,5,6-pentaphosphonooxycyclohexyl) dihydrogen phosphate;tin(2+) |
InChI |
InChI=1S/C6H18O24P6.Sn/c7-31(8,9)25-1-2(26-32(10,11)12)4(28-34(16,17)18)6(30-36(22,23)24)5(29-35(19,20)21)3(1)27-33(13,14)15;/h1-6H,(H2,7,8,9)(H2,10,11,12)(H2,13,14,15)(H2,16,17,18)(H2,19,20,21)(H2,22,23,24);/q;+2 |
InChIキー |
HKYXYLUKNVSNLK-UHFFFAOYSA-N |
正規SMILES |
C1(C(C(C(C(C1OP(=O)(O)O)OP(=O)(O)O)OP(=O)(O)O)OP(=O)(O)O)OP(=O)(O)O)OP(=O)(O)O.[Sn+2] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[2,3-Dichloro-4-(thiophene-2-carbonyl)phenoxy]acetonitrile](/img/structure/B14624625.png)
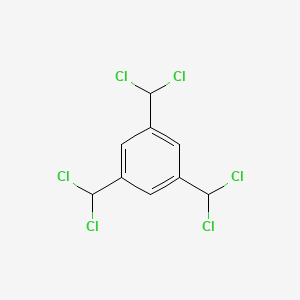
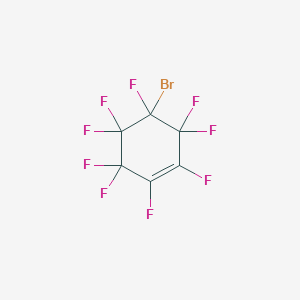
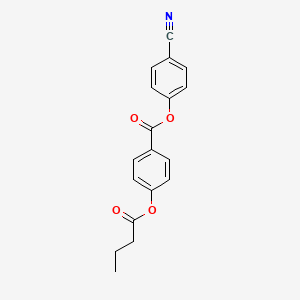

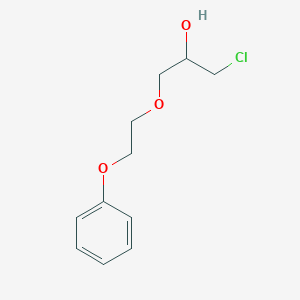
![(Piperazine-1,4-diyl)bis{[5-(3,4-dibromobutyl)pyridin-2-yl]methanone}](/img/structure/B14624641.png)
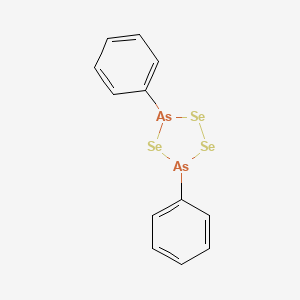
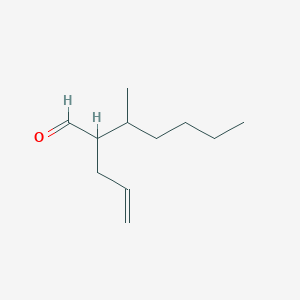
![N'-{4-[(6-Bromopyridin-2-yl)oxy]phenyl}-N-methoxy-N-methylurea](/img/structure/B14624664.png)

